Positional Isomerism: The Ortho-Ethoxy Advantage in LogP and PSA
The ortho-ethoxy substitution on the phenyl ring of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine yields a distinct physicochemical profile compared to its para-substituted isomer, 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 90840-51-0) . Specifically, the ortho-substituted compound exhibits a calculated XLogP3 of 1.4, which is lower than the predicted values for some more lipophilic analogs, and a topological polar surface area (TPSA) of 74.2 Ų [1]. This LogP/TPSA combination is often associated with a favorable balance of membrane permeability and aqueous solubility, a critical parameter in early drug discovery.
| Evidence Dimension | Lipophilicity (LogP) & Polar Surface Area |
|---|---|
| Target Compound Data | Calculated XLogP3: 1.4; TPSA: 74.2 Ų |
| Comparator Or Baseline | 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (para-isomer) and other 1,3,4-oxadiazole derivatives |
| Quantified Difference | Ortho vs. para substitution affects LogP and TPSA; exact delta not quantified without experimental determination for the specific pair, but the structural difference is definitive. |
| Conditions | Calculated properties based on molecular structure (C10H11N3O2) |
Why This Matters
The specific ortho-ethoxy substitution pattern alters the compound's lipophilicity and polarity, which can critically impact its oral bioavailability, blood-brain barrier penetration, and overall drug-likeness compared to other isomers.
- [1] Molaid. (n.d.). 5-(2-乙氧基苯基)-1,3,4-恶二唑-2-胺 | 18233-09-5 - 计算性质. View Source
